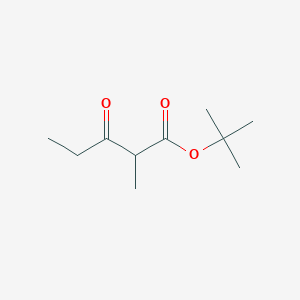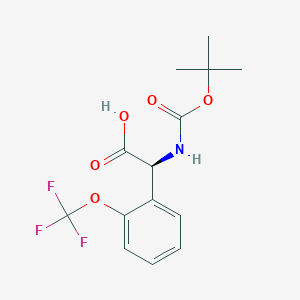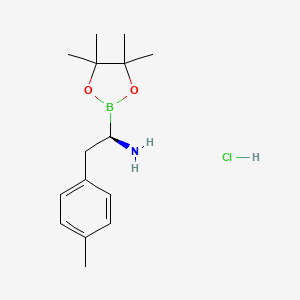
(R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is particularly valuable due to its ability to participate in various coupling reactions, making it a versatile building block for the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate halogenated precursor under palladium-catalyzed conditions.
Introduction of the Amino Group:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the amino group, converting it to various derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, allowing for the substitution with various aryl or vinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Amino derivatives.
Substitution: Aryl or vinyl-substituted products.
科学研究应用
Chemistry
In organic synthesis, ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride is used as a key intermediate in the construction of complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry
The compound is employed in the production of advanced materials, including polymers and electronic components, due to its ability to form stable bonds with various substrates.
作用机制
The mechanism of action of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride involves its ability to participate in coupling reactions, forming stable carbon-carbon and carbon-nitrogen bonds. The boronic ester moiety acts as a versatile functional group that can be transformed under various conditions, enabling the synthesis of a wide range of derivatives.
相似化合物的比较
Similar Compounds
- ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenylethan-1-amine hydrochloride
- ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-methoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride offers unique reactivity due to the presence of the p-tolyl group, which can influence the electronic properties and steric hindrance of the molecule. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
属性
分子式 |
C15H25BClNO2 |
|---|---|
分子量 |
297.6 g/mol |
IUPAC 名称 |
(1R)-2-(4-methylphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H24BNO2.ClH/c1-11-6-8-12(9-7-11)10-13(17)16-18-14(2,3)15(4,5)19-16;/h6-9,13H,10,17H2,1-5H3;1H/t13-;/m0./s1 |
InChI 键 |
WICLMBHMSBYTSI-ZOWNYOTGSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H](CC2=CC=C(C=C2)C)N.Cl |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=C(C=C2)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


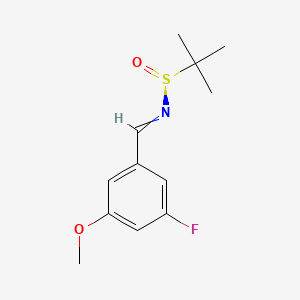

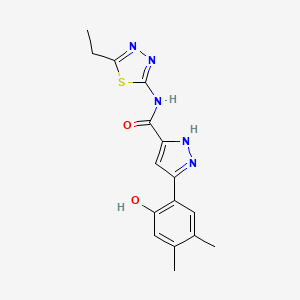
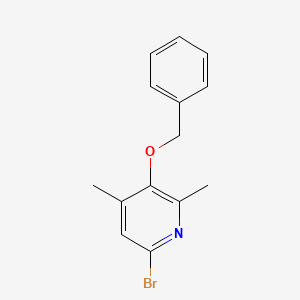
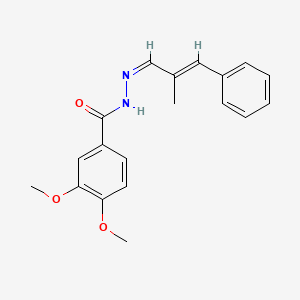
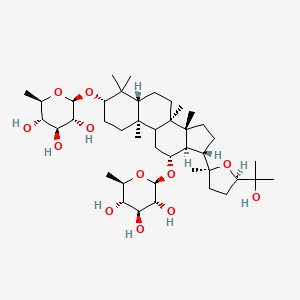
![6-(4-tert-butylphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14083405.png)
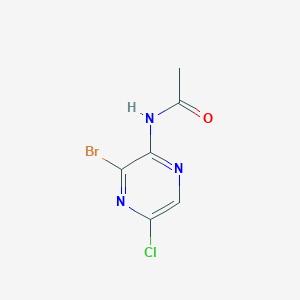

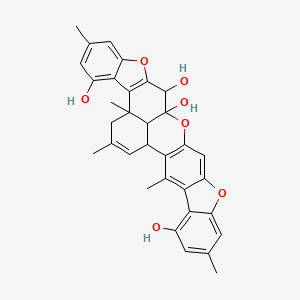
![1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene](/img/structure/B14083424.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083427.png)
